molecular formula C7H5ClN2 B1430976 6-Chloroimidazo[1,5-A]pyridine CAS No. 1426424-80-7

6-Chloroimidazo[1,5-A]pyridine

Cat. No.: B1430976
CAS No.: 1426424-80-7
M. Wt: 152.58 g/mol
InChI Key: NYMGZMIJPCIHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,5-A]pyridine is a heterocyclic compound that features a fused bicyclic structure, consisting of an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,5-A]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions, leading to the formation of the imidazo[1,5-A]pyridine core. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Chloroimidazo[1,5-A]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the development of fluorescent probes for monitoring pH changes and detecting metal ions.

    Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,5-A]pyridine varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular pathways involved can include inhibition of bacterial enzymes in the case of antituberculosis activity or modulation of signaling pathways in cancer research.

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-A]pyridine
  • 6-Bromoimidazo[1,2-A]pyridine
  • Imidazo[1,2-A]pyridine derivatives

Comparison: 6-Chloroimidazo[1,5-A]pyridine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogues. For instance, the position of the chlorine atom and the fused ring structure can significantly influence its interaction with biological targets and its overall stability.

Biological Activity

Overview

6-Chloroimidazo[1,5-A]pyridine is a heterocyclic compound characterized by a fused bicyclic structure, consisting of an imidazole ring and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The synthesis of this compound typically involves cyclocondensation reactions, often starting from 2-aminopyridine and chloroacetaldehyde under acidic conditions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The resulting compound serves as a versatile building block for more complex heterocyclic compounds and is utilized in various biological applications, including the development of fluorescent probes for pH monitoring and metal ion detection .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. In medicinal contexts, it has been investigated for its potential as an antituberculosis agent , targeting bacterial enzymes to inhibit their activity. Additionally, it may modulate signaling pathways relevant to cancer research .

Biological Activities

The compound exhibits a range of biological properties:

  • Antimicrobial Activity : Studies have indicated that derivatives of imidazo[1,5-A]pyridine show significant activity against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Anticancer Potential : Research has demonstrated that imidazo[1,5-A]pyridine derivatives can inhibit various protein kinases implicated in cancer progression, such as DYRK1A and CLK1. This inhibition suggests potential applications in cancer therapy .
  • Fluorescent Probes : The compound has been employed in the development of fluorescent probes that are useful for monitoring pH changes in biological systems .

Case Study 1: Antituberculosis Activity

A series of studies focused on the structure-activity relationship (SAR) of imidazo[1,5-A]pyridine derivatives revealed their efficacy against MDR-TB. Researchers synthesized various analogues and tested their inhibitory effects on Mycobacterium tuberculosis. The results indicated that modifications at specific positions on the imidazo ring significantly enhanced antibacterial activity.

Case Study 2: Kinase Inhibition

In another study, a library of this compound derivatives was screened for their ability to inhibit DYRK1A and CLK1 kinases. The findings showed that certain substitutions at the 6-position improved potency against these kinases, suggesting a promising avenue for developing new anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntituberculosis ActivityKinase InhibitionFluorescent Probe Development
This compound SignificantModerateYes
6-Chloroimidazo[1,2-A]pyridine ModerateHighNo
Imidazo[1,2-A]pyridine Derivatives LowVariableYes

Properties

IUPAC Name

6-chloroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGZMIJPCIHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N-((5-chloropyridin-2-yl)methyl)formamide (740 mg, 4.34 mmol) in toluene (18.4 mL) was added phosphorus oxychloride (1.21 g, 736 μL, 7.89 mmol) and the mixture heated at to 100° C. After 16 h ice was added to the reaction mixture followed by the slow addition of 25% aqueous ammonium hydroxide until pH˜9 was reached. The mixture was diluted with dichloromethane and extracted into dichloromethane (2×). The organic layers were washed with water and brine, dried (MgSO4) and filtered. Purification of the filtrate by chromatography (silica, MeOH/DCM gradient) gave 6-chloroimidazo[1,5-a]pyridine (417 mg, 2.73 mmol, 63.0%) as a brown oil. MS (M+H)+=152.8; 1H NMR (CDCl3) δ: 8.10 (s, 1H), 8.01 (m, 1H), 7.47 (s, 1H), 7.43 (d, J=9.5 Hz, 1H), 6.69 (dd, J=9.5 Hz, 1.5 Hz, 1H).
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
solvent
Reaction Step One
Quantity
736 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroimidazo[1,5-A]pyridine
Reactant of Route 2
6-Chloroimidazo[1,5-A]pyridine
Reactant of Route 3
6-Chloroimidazo[1,5-A]pyridine
Reactant of Route 4
6-Chloroimidazo[1,5-A]pyridine
Reactant of Route 5
6-Chloroimidazo[1,5-A]pyridine
Reactant of Route 6
6-Chloroimidazo[1,5-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.